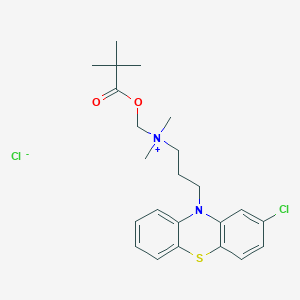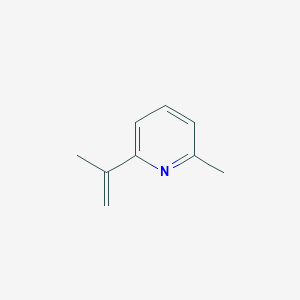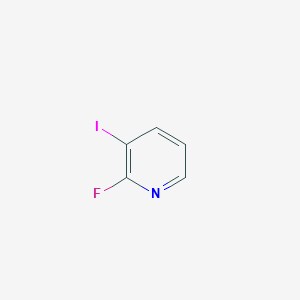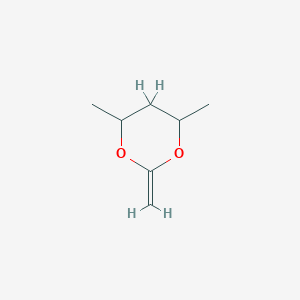
2-(3-Propyloxiran-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Epoxy-1-(2-quinolyl)pentane is an organic compound with the molecular formula C14H15NO It is characterized by the presence of an epoxide group attached to a quinoline ring, making it a member of the epoxide family
準備方法
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through several methods. One common approach involves the epoxidation of 1-(2-quinolyl)pent-1-ene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .
Industrial Production Methods
Industrial production of 1,2-epoxy-1-(2-quinolyl)pentane may involve the use of more scalable and efficient methods. For instance, the epoxidation of 1-(2-quinolyl)pent-1-ene can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers higher yields and is more environmentally friendly .
化学反応の分析
Types of Reactions
1,2-Epoxy-1-(2-quinolyl)pentane undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like water, alcohols, and amines can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halohydrins, amino alcohols, and other substituted products.
科学的研究の応用
1,2-Epoxy-1-(2-quinolyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,2-epoxy-1-(2-quinolyl)pentane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition and DNA modification .
類似化合物との比較
Similar Compounds
1,2-Epoxypropane: A simpler epoxide with similar reactivity but lacking the quinoline ring.
1,2-Epoxy-3-phenylpropane: Contains a phenyl group instead of a quinoline ring.
1,2-Epoxy-3-phenoxypropane: Contains a phenoxy group instead of a quinoline ring.
Uniqueness
1,2-Epoxy-1-(2-quinolyl)pentane is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
124779-43-7 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
2-(3-propyloxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3 |
InChIキー |
NVTNTMLDKKBOPS-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
正規SMILES |
CCCC1C(O1)C2=NC3=CC=CC=C3C=C2 |
同義語 |
1,2-epoxy-1-(2-quinolyl)pentane EQU5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)









